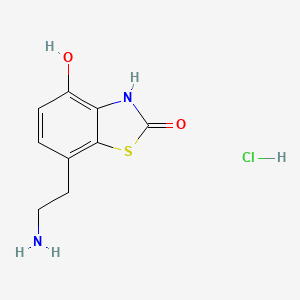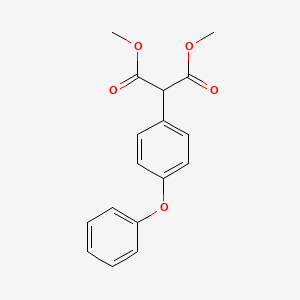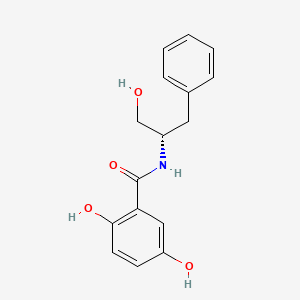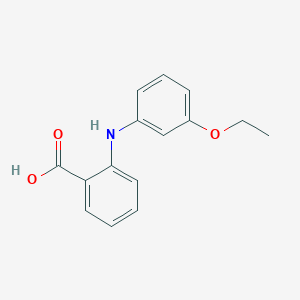
7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique benzothiazole structure, which is known for its biological and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride typically involves the reaction of 2-aminobenzothiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and distillation, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzothiazole ring structure allows for strong interactions with biological molecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase: Known for its role in folate biosynthesis.
Triazole-Pyrimidine Hybrids: Investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
7-(2-Aminoethyl)-4-hydroxybenzothiazol-2(3H)-one hydrochloride stands out due to its unique benzothiazole structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
189012-93-9 |
|---|---|
Fórmula molecular |
C9H11ClN2O2S |
Peso molecular |
246.71 g/mol |
Nombre IUPAC |
7-(2-aminoethyl)-4-hydroxy-3H-1,3-benzothiazol-2-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O2S.ClH/c10-4-3-5-1-2-6(12)7-8(5)14-9(13)11-7;/h1-2,12H,3-4,10H2,(H,11,13);1H |
Clave InChI |
YJFFKFKKYZPXME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1CCN)SC(=O)N2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dihydro-1,4-benzodioxino[6,7-b][1,4]benzothiazepin-11(12H)-one](/img/structure/B8313526.png)











